Cas no 1040666-54-3 (2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide)

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide structure
1040666-54-3 structure
Product Name:2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
CAS No:1040666-54-3
MF:C19H17BrN2O2S
MW:417.319482564926
CID:5384064
Update Time:2025-07-25

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
    • 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
    • Inchi: 1S/C19H17BrN2O2S/c1-12-6-7-16(13(2)8-12)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23)
    • InChI Key: GSGQMNNAOLJCKK-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C=C1C)(=O)CSC1=NC=C(C2=CC=CC(Br)=C2)O1

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide Pricemore >>

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2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide Related Literature

Additional information on 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Introduction to 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide and Its Applications

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (CAS No. 1040666-54-3) has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its 5-(3-bromophenyl)-1,3-oxazol-2-yl and sulfanyl functional groups, combined with a 2,4-dimethylphenyl moiety, exhibits promising characteristics that make it a valuable candidate for further research and development.

The 1,3-oxazole ring is a heterocyclic structure that is commonly found in various bioactive molecules. Its presence in this compound contributes to its stability and reactivity, making it an attractive scaffold for drug design. The sulfanyl group introduces a polar character to the molecule, which can enhance its solubility and binding affinity to biological targets. Additionally, the 3-bromophenyl substituent provides a site for further functionalization, allowing for the creation of derivatives with tailored properties.

Recent advancements in the field of medicinal chemistry have highlighted the importance of structurally diverse compounds in the discovery of novel therapeutics. The 2,4-dimethylphenyl group in this molecule adds another layer of complexity, potentially influencing its interactions with biological systems. This compound has been studied for its potential role in modulating various biological pathways, particularly those involving inflammation and pain management.

In vitro studies have demonstrated that 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide exhibits inhibitory activity against certain enzymes and receptors. For instance, its ability to interact with specific protein targets has been explored in the context of developing treatments for neurological disorders. The compound's unique structural features allow it to mimic natural bioactive molecules, thereby potentially enhancing therapeutic efficacy.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic core of the molecule. These synthetic approaches not only highlight the expertise required in medicinal chemistry but also underscore the importance of innovation in chemical synthesis.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding affinity and pharmacokinetic properties of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide to various targets. This iterative process allows for the optimization of its structure to improve its therapeutic potential.

The role of sulfanyl groups in medicinal chemistry cannot be overstated. These groups are known to enhance molecular interactions by increasing polarity and hydrogen bonding capabilities. In the context of this compound, the sulfanyl moiety contributes to its overall bioactivity by facilitating binding to specific biological targets. This has opened up new avenues for research into developing drugs that can modulate inflammatory responses and other pathological processes.

Moreover, the presence of both bromine and methyl substituents provides additional handles for chemical modification. These functional groups can be selectively modified through various chemical reactions to generate libraries of derivatives with distinct properties. Such libraries are invaluable for identifying compounds with enhanced potency and reduced side effects.

Recent studies have also explored the pharmacological profile of this compound in animal models. Preliminary findings suggest that it may have significant therapeutic potential in conditions such as chronic pain and neuroinflammation. These preclinical studies provide a strong foundation for further investigation into its clinical applications.

The development of new pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The synthesis and characterization of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide exemplify this collaborative approach. By combining expertise from different fields, researchers can overcome challenges associated with drug discovery and development.

In conclusion,2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and potential biological activities make it an attractive molecule for drug development. As research continues to uncover new applications for this compound,CAS No 1040666-54-3, it is likely to play an important role in advancing therapeutic strategies across multiple disease areas.

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